The synthesis of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- can be approached through several methods. A common route involves the reaction of appropriate starting materials under controlled conditions.
A typical synthesis might involve:
The yield of such reactions can vary but is often optimized through adjustments in temperature and reagent ratios .
The molecular structure of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- features:
1,3(2H,4H)-Isoquinolinedione, 6-fluoro- can participate in various chemical reactions:
Typical conditions for these reactions may include:
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is not fully elucidated but may involve:
Research indicates that isoquinoline derivatives can exhibit various pharmacological effects including anti-inflammatory and anticancer properties. The presence of the fluorine atom may enhance lipophilicity and improve binding affinity to biological targets .
1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is primarily explored for its potential applications in:
Tyrosyl DNA Phosphodiesterase 2 (TDP2), also known as EAPII or TTRAP, is a magnesium-dependent enzyme critical for repairing DNA double-strand breaks induced by topoisomerase II (TOP2) poisons. It specifically hydrolyzes the 5'-phosphotyrosyl bond between TOP2 and DNA, removing abortive TOP2 cleavage complexes (TOP2cc) trapped by chemotherapeutic agents like etoposide (ETP) and doxorubicin [2] [5] [7]. This repair activity allows cancer cells to resist DNA damage, as TDP2-deficient cells exhibit hypersensitivity to TOP2 poisons [2] [9]. Structurally, TDP2 belongs to the exonuclease-endonuclease-phosphatase (EEP) superfamily, with conserved catalytic residues (E152, D262, H351, N120) essential for its phosphodiesterase function [5] [9].
TDP2 overexpression is clinically associated with therapeutic resistance in multiple cancers. In lung cancer, gain-of-function p53 mutations upregulate TDP2 transcription, directly correlating with etoposide resistance [2] [9]. Broad expression analyses confirm elevated TDP2 levels in malignancies like testicular cancer, breast cancer, and platinum-resistant ovarian cancers [4] [7]. This overexpression enhances cellular capacity to repair TOP2cc-induced DNA damage, providing a survival advantage under chemotherapy pressure. Notably, TDP2 also promotes genomic stability in prostate cancer by countering androgen-induced DNA breaks, further implicating it in tumor progression pathways [5] [9].
Inhibiting TDP2 offers a mechanism-based strategy to overcome chemoresistance. By blocking TOP2cc repair, TDP2 inhibitors can potentiate the efficacy of clinically used TOP2 poisons, potentially allowing dose reduction to minimize off-target toxicity [2] [4]. Table 1 compares TDP2 inhibitors by chemotype and limitations:
Table 1: Major TDP2 Inhibitor Chemotypes and Limitations
Chemotype | Representative Compound | Biochemical IC₅₀ | Key Limitations | Source |
---|---|---|---|---|
Deazaflavins | SV-5-153 (4a) | 0.02–0.05 µM | Poor membrane permeability | [4] [7] |
Isoquinoline-1,3-diones | Compound 64 | 1.9 µM | Moderate biochemical potency | [2] |
Benzylidenepyrazolones | NSC375976 | >10 µM | PAINS liability (Michael acceptor) | [4] |
Toxoflavins | Ro 08-2750 | ~5 µM | Redox instability, CYP450 inhibition | [2] |
The isoquinoline-1,3-dione scaffold (e.g., 6-fluoro derivatives) addresses permeability and selectivity issues seen in earlier chemotypes, positioning it as a promising candidate for optimization [2] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8